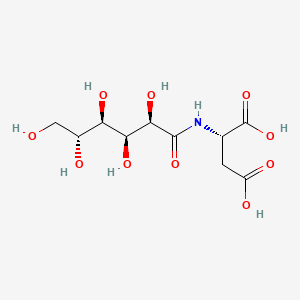
N-D-Gluconoyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-D-Gluconoyl-L-aspartic acid: is a compound that combines the properties of gluconic acid and L-aspartic acid. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-L-aspartic acid typically involves the reaction of gluconic acid with L-aspartic acid under specific conditions. One common method includes the use of a biocatalyst, such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), which facilitates the addition of gluconic acid to L-aspartic acid. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently under optimized conditions. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .
化学反応の分析
Types of Reactions: N-D-Gluconoyl-L-aspartic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the carboxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学的研究の応用
Chemistry: N-D-Gluconoyl-L-aspartic acid is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in drug development .
Biology: In biological research, the compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding .
Medicine: this compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and metabolic diseases. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of biodegradable polymers and as a chelating agent in various applications. Its environmentally friendly properties make it an attractive alternative to traditional chemicals .
作用機序
The mechanism of action of N-D-Gluconoyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, it can bind to receptors and modulate their activity, influencing cellular processes and signaling pathways .
類似化合物との比較
N-Methyl-D-aspartic acid (NMDA): Known for its role as an agonist for NMDA receptors in the nervous system.
N-Acetyl-L-aspartic acid (NAA): Found in the brain and involved in neuronal health and function.
N-Phenylacetyl-L-aspartic acid: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
Uniqueness: N-D-Gluconoyl-L-aspartic acid stands out due to its combined properties of gluconic acid and L-aspartic acid, allowing it to participate in a wider range of chemical reactions and applications. Its unique structure and reactivity make it a valuable compound for research and industrial applications .
特性
CAS番号 |
93980-75-7 |
|---|---|
分子式 |
C10H17NO10 |
分子量 |
311.24 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H17NO10/c12-2-4(13)6(16)7(17)8(18)9(19)11-3(10(20)21)1-5(14)15/h3-4,6-8,12-13,16-18H,1-2H2,(H,11,19)(H,14,15)(H,20,21)/t3-,4+,6+,7-,8+/m0/s1 |
InChIキー |
JWOYEQRGXLRBSO-QNAHVNPOSA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
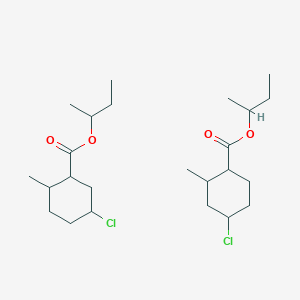
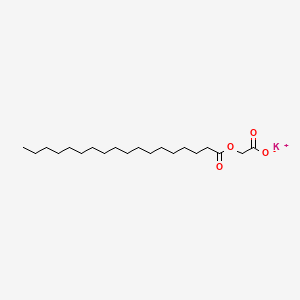

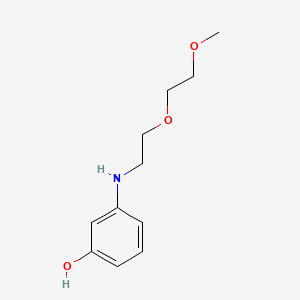
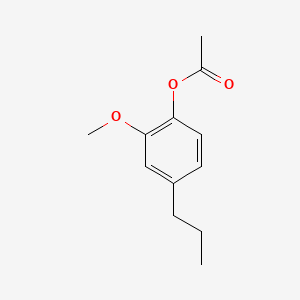
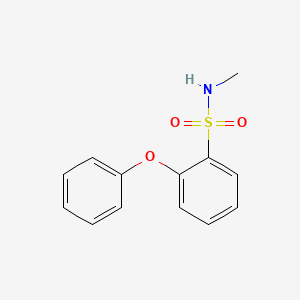
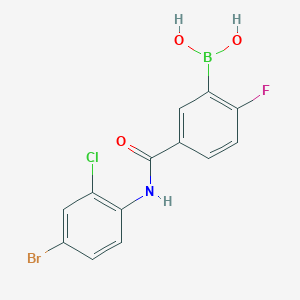

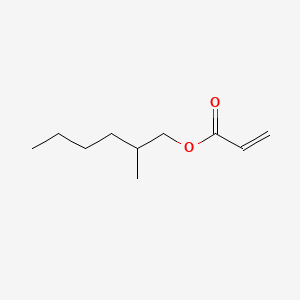

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
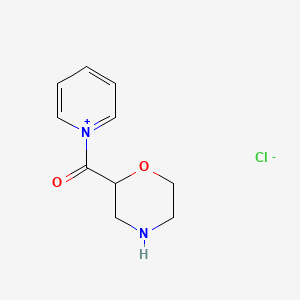
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
